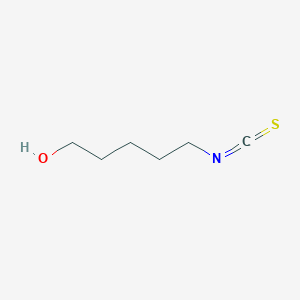
5-Hydroxypentyl isothiocyanate
Cat. No. B8651996
Key on ui cas rn:
168893-98-9
M. Wt: 145.23 g/mol
InChI Key: SCFICHLHKGZABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05750545
Procedure details


The synthesis method of Example 45-(1) was applied. 5-Hydroxypentylamine (6.00 g), carbon disulfide (40 ml), triethylamine (8.3 ml), ethyl chlorocarbonate (5.4 ml), triethylamine (8.3 ml) and chloroform (20 ml) were used as reagents. After the reaction, a yellow liquid was quantitatively obtained.






Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][NH2:7].[C:8](=S)=[S:9].C(N(CC)CC)C.C(Cl)(=O)OCC>C(Cl)(Cl)Cl>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][N:7]=[C:8]=[S:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCCCCN
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)=S
|
Step Three
|
Name
|
|
|
Quantity
|
8.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
5.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(=O)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
8.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Six
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The synthesis method of Example 45-(1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a yellow liquid was quantitatively obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCCCCN=C=S
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
